Bis(2-chloropropyl)carbamyl chloride

Description

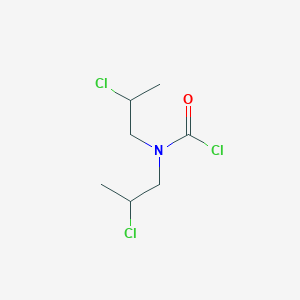

Bis(2-chloropropyl)carbamyl chloride is a chlorinated carbamate derivative characterized by two 2-chloropropyl groups attached to a carbamyl chloride functional group (-NCOCl). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers. Its high reactivity stems from the electrophilic carbamyl chloride moiety, which facilitates nucleophilic substitution reactions.

Properties

CAS No. |

62899-71-2 |

|---|---|

Molecular Formula |

C7H12Cl3NO |

Molecular Weight |

232.5 g/mol |

IUPAC Name |

N,N-bis(2-chloropropyl)carbamoyl chloride |

InChI |

InChI=1S/C7H12Cl3NO/c1-5(8)3-11(7(10)12)4-6(2)9/h5-6H,3-4H2,1-2H3 |

InChI Key |

CIWQGLJZYXEMFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(CC(C)Cl)C(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

Tris(chloropropyl)phosphate (TCPP) Isomers

TCPP, an organophosphorus flame retardant (OPFR), shares structural similarities with Bis(2-chloropropyl)carbamyl chloride due to its chloropropyl substituents. However, TCPP is a phosphate ester with three chloropropyl groups, whereas the target compound is a carbamyl chloride with two such groups. Key differences include:

- Applications : TCPP is widely used in polyurethane foams, insulation materials, and electronics as a flame retardant, replacing brominated counterparts due to stricter regulations . In contrast, this compound is likely restricted to synthetic chemistry applications.

- Reactivity : The carbamyl chloride group is significantly more reactive than the phosphate ester, making the former more suitable for covalent bonding in synthesis.

- This compound’s toxicity profile is less documented but may involve corrosive or alkylating hazards due to its reactive functional group.

Other Chlorinated Carbamates and Phosphates

Chlorinated carbamates (e.g., bis(chloroethyl)carbamyl chloride) and organophosphates (e.g., tris(2-chloroethyl)phosphate) differ in their core functional groups, which dictate their environmental persistence and bioactivity. For example, phosphate esters like TCPP are more resistant to hydrolysis than carbamyl chlorides, which readily hydrolyze to form ureas and hydrochloric acid.

Physicochemical and Toxicological Data Comparison

The table below summarizes inferred or literature-derived properties of this compound and related compounds:

Environmental and Handling Considerations

- TCPP : Despite its moderate toxicity, TCPP is persistent in aquatic environments and bioaccumulates in marine organisms .

Preparation Methods

Reaction of Bis(2-chloroethyl)amine with Phosgene

The most widely documented method for synthesizing Bis(2-chloropropyl)carbamyl chloride involves the reaction of bis(2-chloroethyl)amine with phosgene (carbonyl chloride). This reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbon in phosgene.

Reaction Equation:

$$

\text{Bis(2-chloroethyl)amine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl}

$$

Conditions:

- Solvent: Anhydrous benzene or dichloromethane to prevent hydrolysis.

- Temperature: Maintained below 10°C to control exothermicity and minimize side reactions.

- Phosgene Handling: Conducted in a fume hood with strict safety protocols due to phosgene’s high toxicity.

Procedure:

- Bis(2-chloroethyl)amine is dissolved in dry benzene under inert gas (e.g., nitrogen).

- Phosgene is introduced gradually to avoid rapid HCl release.

- The mixture is stirred for 3 hours at controlled temperatures.

- The precipitated hydrochloride byproduct is removed via filtration.

- Benzene is distilled off under reduced pressure, and the residue is vacuum-distilled to isolate the product.

Yield: ~70–80% after purification.

Alternative Route Using Bis(2-chloropropyl)amine

A modified approach substitutes bis(2-chloroethyl)amine with bis(2-chloropropyl)amine, reacting it with phosgene under similar conditions. This method is less common but offers a pathway to derivatives with altered alkyl chain lengths.

Key Differences:

- Reactivity: The longer propyl chain may reduce reaction rates due to steric hindrance.

- Purification: Requires fractional distillation to separate closely related byproducts.

Industrial-Scale Production

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to enhance safety and efficiency. Key features include:

- Material: Glass-lined steel to resist corrosion from HCl.

- Temperature Control: Jacketed reactors with coolant circulation to maintain sub-10°C conditions.

- Phosgene Scrubbing: Integrated systems to neutralize excess phosgene using alkaline solutions.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Phosgene Molar Ratio | 1.1–1.2 equivalents | Minimizes unreacted amine |

| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing |

| Vacuum Distillation | 10–15 mmHg | Prevents thermal decomposition |

Purification and Characterization

Distillation Techniques

- Vacuum Distillation: Conducted at 10–15 mmHg to isolate the product (boiling point: ~120°C).

- Fractional Distillation: Separates residual benzene and higher-boiling byproducts.

Analytical Validation

- Purity Assessment: Gas chromatography (GC) with flame ionization detection (FID) confirms >98% purity.

- Structural Confirmation:

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Phosgene Route | High yield, well-established | Requires toxic phosgene |

| Alternative Amines | Tunable alkyl chains | Lower yields, complex purification |

Emerging Trends and Innovations

Green Chemistry Approaches

Recent studies explore replacing phosgene with safer alternatives like triphosgene or diphosgene, though yields remain suboptimal (~50%).

Continuous-Flow Microreactors

Microreactors enhance heat transfer and reduce phosgene inventory, improving safety profiles.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Bis(2-chloropropyl)carbamyl chloride, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves the reaction of bis(2-chloropropyl)amine with phosgene or its derivatives under controlled anhydrous conditions. Purity validation requires chromatographic techniques (e.g., HPLC or GC-MS) and spectroscopic methods (¹H/¹³C NMR) to confirm structural integrity and absence of by-products like residual amines or chlorinated impurities. Cross-referencing with CAS registry data (ChemIDplus, DTP/NCI) ensures alignment with established protocols .

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer : Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is critical for identifying fragmentation patterns and quantifying trace impurities. Infrared (IR) spectroscopy can confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Differential scanning calorimetry (DSC) may assess thermal stability. Data should be benchmarked against peer-reviewed spectral libraries and computational predictions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for vapor control, wear nitrile gloves, and employ chemical-resistant aprons. Emergency procedures include immediate rinsing of exposed skin/eyes (15+ minutes with water) and avoiding ignition sources due to potential decomposition into toxic gases (e.g., HCl, CO). Storage requires airtight containers in dry, ventilated areas. Adherence to institutional Chemical Hygiene Plans is mandatory .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound derivatives using statistical experimental design?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables like temperature, stoichiometry, and solvent polarity. Response Surface Methodology (RSM) can model interactions between parameters, reducing trial runs by 30–50%. For example, optimizing acyl chloride formation might involve Taguchi methods to minimize side reactions while maximizing yield .

Q. What computational strategies are effective for predicting the reactivity and degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations can map reaction energetics, such as nucleophilic attack at the carbonyl group. Molecular dynamics (MD) simulations assess solvent effects on hydrolysis rates. Machine learning models trained on kinetic data from analogous carbamoyl chlorides improve pathway predictions. Tools like Gaussian or ORCA integrate with experimental validation loops .

Q. How should contradictory data on the compound’s environmental persistence be resolved?

- Methodological Answer : Discrepancies in half-life studies (e.g., aqueous vs. soil matrices) require meta-analysis using hierarchical Bayesian models to account for variability in experimental conditions (pH, organic content). Isotopic labeling (e.g., ¹⁴C-tracing) can clarify degradation mechanisms. Cross-disciplinary collaboration with environmental chemists ensures robust data harmonization .

Q. What methodologies enable the study of this compound’s interaction with biological macromolecules?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities with proteins/enzymes. Molecular docking (AutoDock Vina) identifies potential binding sites, validated by mutagenesis studies. In vitro assays (e.g., LC50 in cell lines) assess cytotoxicity, while metabolomics (via LC-HRMS) tracks downstream metabolic perturbations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.